molecular formula C11H16N4O2 B12983007 Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate

Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B12983007
M. Wt: 236.27 g/mol
InChI Key: RERCXPZIBQZZQF-UHFFFAOYSA-N
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Description

Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves adding piperazine to a solution of a pyrimidine derivative and potassium carbonate in chloroform at room temperature . The reaction mixture is then stirred, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-(piperazin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperazine and pyrimidine moieties, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-piperazin-1-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N4O2/c1-2-17-11(16)9-7-13-8-14-10(9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3

InChI Key

RERCXPZIBQZZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1N2CCNCC2

Origin of Product

United States

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